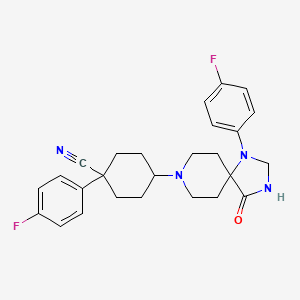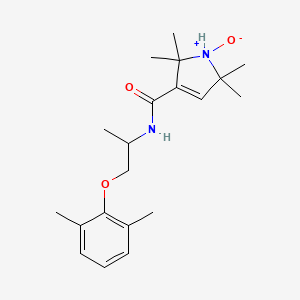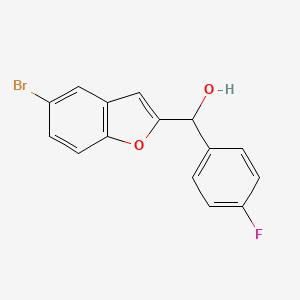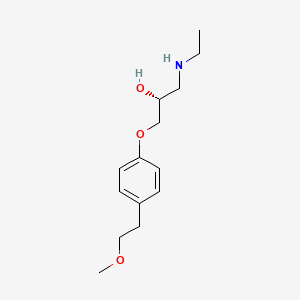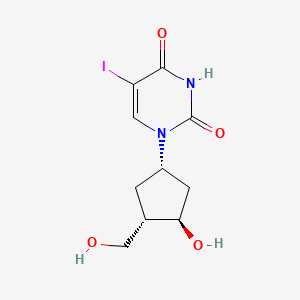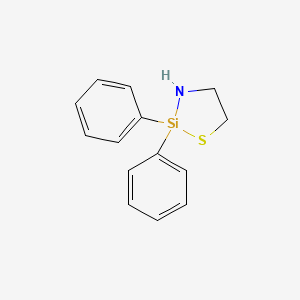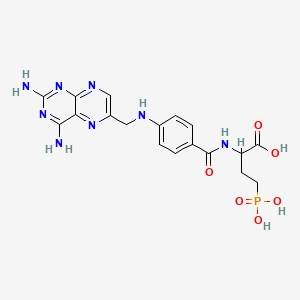
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid is a complex organic compound that belongs to the class of pteridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid involves multiple steps, starting from the basic building blocks of pteridine and benzoic acid derivatives. The key steps include:
Formation of the pteridine ring: This is typically achieved through the condensation of guanidine with a suitable aldehyde or ketone.
Attachment of the benzoic acid derivative: This involves the reaction of the pteridine ring with a benzoic acid derivative, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the phosphonobutanoic acid moiety: This step involves the reaction of the intermediate compound with a phosphonobutanoic acid derivative under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the amino groups.
Scientific Research Applications
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and its potential as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the synthesis of essential biomolecules like DNA, RNA, and proteins.
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An amino derivative of folic acid that also inhibits dihydrofolate reductase.
Methotrexate: A well-known chemotherapeutic agent that inhibits dihydrofolate reductase and is used in the treatment of cancer and autoimmune diseases.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of certain types of lymphoma.
Uniqueness
2-((4-(((2,4-Diaminopteridin-6-yl)methyl)amino)phenyl)carbonylamino)-4-phosphonobutanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Properties
CAS No. |
106351-99-9 |
|---|---|
Molecular Formula |
C18H21N8O6P |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C18H21N8O6P/c19-14-13-15(26-18(20)25-14)22-8-11(23-13)7-21-10-3-1-9(2-4-10)16(27)24-12(17(28)29)5-6-33(30,31)32/h1-4,8,12,21H,5-7H2,(H,24,27)(H,28,29)(H2,30,31,32)(H4,19,20,22,25,26) |
InChI Key |
DIKMWUBVYMCSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


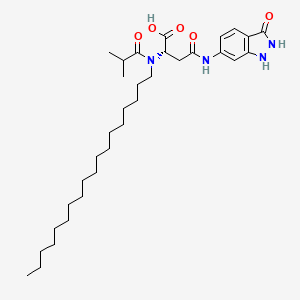
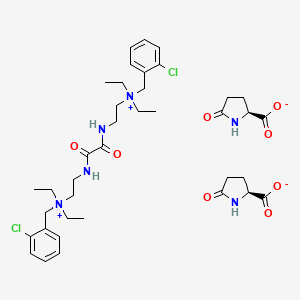
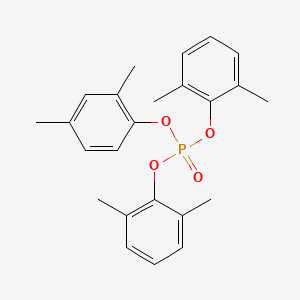
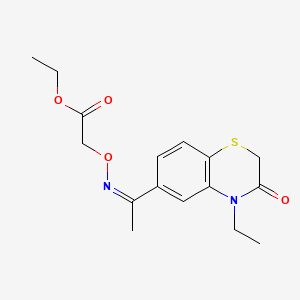
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

